molecular formula C16H10N4O2 B3238125 (3Z)-3-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one CAS No. 1401343-78-9

(3Z)-3-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one

Cat. No.: B3238125
CAS No.: 1401343-78-9
M. Wt: 290.28 g/mol
InChI Key: RZOYFDLEELCYBO-UHFFFAOYSA-N
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Description

The compound (3Z)-3-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one is a bis-indole hydrazone derivative featuring a conjugated π-system and two oxoindole moieties. Its Z-configuration at both hydrazone bonds is critical for maintaining planar geometry, which enhances intermolecular interactions such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name

3-[(2-hydroxy-1H-indol-3-yl)diazenyl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O2/c21-15-13(9-5-1-3-7-11(9)17-15)19-20-14-10-6-2-4-8-12(10)18-16(14)22/h1-8,17,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOYFDLEELCYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=C4C=CC=CC4=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one typically involves the condensation of indole-2,3-dione with hydrazine derivatives under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes purification steps such as recrystallization or chromatography to ensure the high purity of the final product. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often required to achieve high yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

(3Z)-3-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3Z)-3-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues Targeting Viral Enzymes

Table 1: Key Analogues in Antiviral Research
Compound Name Substituents Target Activity (IC₅₀) Key Findings Reference
Target Compound Bis-oxoindole hydrazone HIV-1 RT 0.8–1.2 µM Dual inhibition (polymerase/RNase H) with low cytotoxicity .
(3Z)-3-[(4-Methoxyanilino)methylidene]-5-fluoro-indol-2-one 4-Methoxyphenyl, fluorine HCV p7 5.6 µM Disrupts HCV ion channel activity; moderate selectivity .
4-Chloro-N′-[(3Z)-2-oxoindolin-3-ylidene]benzohydrazide 4-Chlorobenzoyl N/A N/A Crystallographic data (Orthorhombic, Pca2₁) reveals planar geometry and strong N–H···O hydrogen bonds .

Key Observations :

  • The target compound exhibits superior HIV-1 RT inhibition compared to simpler indol-2-one derivatives due to its extended conjugation and dual-binding capability .
  • Fluorine-substituted analogues (e.g., in HCV-targeting compounds) show enhanced membrane permeability but reduced metabolic stability .

Kinase Inhibitors with Indol-2-one Scaffolds

Table 2: TLK2 Inhibitors
Compound Name Substituents Target Activity (IC₅₀) Notes Reference
N-[(3Z)-3-(1H-Imidazol-5-ylmethylidene)-2-oxoindolin-5-yl]benzamide Imidazole, benzamide TLK2 0.03 µM High selectivity (>100-fold vs. TLK1); co-crystal structure confirms hinge-region binding .
N-[(3Z)-3-(1H-Pyrrol-2-ylmethylidene)-2-oxoindolin-5-yl]furan-2-carboxamide Pyrrole, furan TLK2 0.12 µM Moderate potency but improved solubility due to polar furan group .

Comparison with Target Compound :

  • Kinase inhibitors prioritize substituents that enhance hydrogen bonding (e.g., imidazole, benzamide) rather than π-conjugation .
  • The target compound lacks kinase activity, emphasizing scaffold versatility depending on substitution patterns.

Critical Insights :

  • The target compound is synthesized via hydrazine condensation, yielding moderate to high purity (>98% by LC) .
  • Fluorinated or trifluoromethylated derivatives require stringent anhydrous conditions but offer enhanced bioavailability .

Biological Activity

Overview

The compound (3Z)-3-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one is a complex organic molecule with significant biological activity. Characterized by its indole core and hydrazine linkages, it has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential therapeutic applications.

This compound has a unique structural arrangement that contributes to its diverse biological activities. It is synthesized through the condensation of indole derivatives with hydrazine under controlled conditions, typically using solvents like ethanol or methanol at elevated temperatures (60–80°C) to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity :

  • Minimum Inhibitory Concentration (MIC) studies have shown that derivatives of indole compounds can effectively inhibit the growth of various bacteria, including Staphylococcus aureus and MRSA . For example, certain synthesized compounds demonstrated MIC values as low as 0.98 μg/mL against MRSA .
Bacterial Strain MIC (μg/mL)
S. aureus ATCC 259233.90
MRSA ATCC 43300<1
S. epidermidis ATCC 122287.80

Anticancer Activity

The compound also shows promising anticancer properties . In vitro studies have reported significant antiproliferative effects against various cancer cell lines:

  • Compounds derived from similar structures have been shown to exhibit IC50 values in the micromolar range, indicating their potential as anticancer agents .
Cell Line IC50 (μM)
A549 (lung cancer)<10
MCF7 (breast cancer)<10

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It can bind to certain receptors, altering their activity and leading to downstream biological effects.
  • Oxidative Stress Induction : Some studies suggest that it may induce oxidative stress in microbial cells, leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives similar to the target compound:

  • Antibacterial Activity : A study reported that a related indole derivative inhibited the growth of Mycobacterium tuberculosis , showing significant promise for tuberculosis treatment .
  • Cytotoxicity Studies : Research indicated that certain derivatives displayed selective cytotoxicity towards rapidly dividing cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .

Q & A

Basic: How can synthesis conditions be optimized for high yield and purity of this compound?

Methodological Answer:
Synthesis typically involves multi-step reactions requiring precise control of temperature, solvent choice, and pH. For example:

  • Cyclization steps often use ethanol or dimethylformamide (DMF) as solvents under reflux (4–8 hours) to achieve yields of 73–95% .
  • Reagent selection is critical: Thiourea derivatives and carbonyl compounds are common precursors, but impurities from side reactions (e.g., incomplete cyclization) must be minimized via gradient recrystallization .
  • Catalysts like p-toluenesulfonic acid (PTSA) improve reaction efficiency by stabilizing intermediates .

Basic: Which characterization techniques are most reliable for confirming structural integrity and purity?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify key resonances, such as indole NH protons (~10–12 ppm) and carbonyl carbons (~170 ppm) .
  • FT-IR : Absorbance peaks at ~1690–1710 cm⁻¹ confirm carbonyl groups, while N-H stretches (~3300 cm⁻¹) validate hydrazine linkages .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., Z/E isomerism) and confirms bond lengths (e.g., C=O at 1.22 Å) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 408 for analogs) verify molecular weight .

Basic: How to design assays for preliminary screening of biological activity?

Methodological Answer:
Focus on target-specific assays based on structural analogs:

  • Antimicrobial Activity : Use disk diffusion assays against Staphylococcus aureus and Escherichia coli, with MIC values compared to control drugs .
  • Anticancer Potential : Employ MTT assays on cancer cell lines (e.g., MCF-7), monitoring IC₅₀ values and apoptosis markers like caspase-3 .
  • Antioxidant Screening : DPPH radical scavenging assays quantify activity relative to ascorbic acid .

Advanced: How to resolve contradictions in reported reaction yields across studies?

Methodological Answer:
Systematically evaluate variables:

  • Solvent Effects : Ethanol may favor higher yields (73–95%) compared to DMF due to reduced side reactions .
  • Temperature Gradients : Prolonged reflux (>8 hours) can degrade thermally sensitive intermediates, lowering yields .
  • Catalyst Loading : Excess PTSA (>10 mol%) may accelerate byproduct formation, necessitating titration studies .

Advanced: What mechanistic approaches elucidate the compound’s biological activity?

Methodological Answer:
Combine experimental and computational tools:

  • Molecular Docking : Simulate binding to targets like DNA gyrase (PDB: 1KZN) or tubulin (PDB: 1SA0) to identify key interactions (e.g., hydrogen bonds with Arg121) .
  • Kinetic Studies : Measure enzyme inhibition (e.g., COX-2) via stopped-flow spectroscopy to derive kcat/Km ratios .
  • Metabolite Profiling : Use LC-MS to track oxidative metabolites (e.g., hydroxylated indole derivatives) in hepatic microsomes .

Advanced: How to employ computational modeling for interaction studies?

Methodological Answer:
Leverage quantum mechanics/molecular mechanics (QM/MM) and software suites:

  • MOE (Molecular Operating Environment) : Simulate ligand-receptor binding poses and calculate binding free energies (ΔG ≤ -8 kcal/mol suggests strong affinity) .
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to predict reactive sites (e.g., electrophilic C7 in the indole ring) .
  • ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP ~2.5 indicates moderate blood-brain barrier permeability) .

Advanced: What strategies improve regioselective functionalization of the indole core?

Methodological Answer:

  • Protecting Groups : Temporarily block the N1 position with benzyl groups to direct substitutions to C3 or C5 .
  • Metal Catalysis : Pd-mediated C-H activation enables arylation at C4 under mild conditions (e.g., Pd(OAc)₂, 80°C) .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 minutes vs. 8 hours) and enhances selectivity for less sterically hindered positions .

Advanced: How to analyze stereochemical outcomes in derivatives?

Methodological Answer:

  • X-ray Crystallography : Resolve Z/E isomerism in hydrazone linkages (e.g., dihedral angles >150° confirm trans configuration) .
  • NOESY NMR : Detect spatial proximity between H3 (indole) and H5 (thiazolidinone) to assign stereochemistry .
  • Circular Dichroism (CD) : Compare Cotton effects of enantiomers to correlate absolute configuration with bioactivity .

Advanced: How to design comparative studies with structural analogs?

Methodological Answer:

  • SAR Analysis : Modify substituents (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl) and measure changes in IC₅₀ (e.g., 4-fluoro analog shows 2-fold higher potency) .
  • Crystallographic Overlays : Superimpose analogs (e.g., PDB: 6XYZ) to identify conserved binding motifs .
  • Thermodynamic Profiling : Compare ΔH and ΔS of binding via isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3Z)-3-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one
Reactant of Route 2
(3Z)-3-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one

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